5-Bromo-5-propylnonane 5-Bromo-5-propylnonane
Brand Name: Vulcanchem
CAS No.: 63316-25-6
VCID: VC19408584
InChI: InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3
SMILES:
Molecular Formula: C12H25Br
Molecular Weight: 249.23 g/mol

5-Bromo-5-propylnonane

CAS No.: 63316-25-6

Cat. No.: VC19408584

Molecular Formula: C12H25Br

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-5-propylnonane - 63316-25-6

Specification

CAS No. 63316-25-6
Molecular Formula C12H25Br
Molecular Weight 249.23 g/mol
IUPAC Name 5-bromo-5-propylnonane
Standard InChI InChI=1S/C12H25Br/c1-4-7-10-12(13,9-6-3)11-8-5-2/h4-11H2,1-3H3
Standard InChI Key LSCFUIURXDTIHR-UHFFFAOYSA-N
Canonical SMILES CCCCC(CCC)(CCCC)Br

Introduction

Key Findings

5-Bromo-5-propylnonane (CAS: 63316-25-6) is a brominated alkane with a molecular formula of C12H25Br\text{C}_{12}\text{H}_{25}\text{Br} and a molecular weight of 249.23 g/mol. This compound features a nonane backbone substituted with a bromine atom and a propyl group at the fifth carbon. It is primarily utilized in organic synthesis and material science due to its structural properties and reactivity. This review synthesizes data from peer-reviewed literature, patents, and chemical databases to provide an authoritative analysis of its synthesis, physicochemical characteristics, applications, and safety considerations.

Structural and Molecular Characteristics

Chemical Identity

5-Bromo-5-propylnonane is a branched alkyl bromide with the IUPAC name 5-bromo-5-propylnonane. Its structure is defined by a central nonane chain (C9H19\text{C}_9\text{H}_{19}) substituted at the fifth carbon with both a bromine atom and a propyl group (C3H7-\text{C}_3\text{H}_7). Key identifiers include:

PropertyValueSource
CAS Registry Number63316-25-6
Molecular FormulaC12H25Br\text{C}_{12}\text{H}_{25}\text{Br}
Molecular Weight249.23 g/mol
SMILES NotationCCCCC(CCC)(CCCC)Br
InChIKeyLSCFUIURXDTIHR-UHFFFAOYSA-N

The compound’s branched structure confers steric hindrance, influencing its reactivity in substitution and elimination reactions .

Synthesis and Manufacturing

Halogenation Pathways

The primary synthesis route involves radical bromination or electrophilic substitution of 5-propylnonane precursors. For example:

  • Radical bromination: Reaction of 5-propylnonane with bromine (Br2\text{Br}_2) under UV light generates 5-bromo-5-propylnonane via a chain mechanism.

  • Electrophilic substitution: Use of HBr\text{HBr} or NBS\text{NBS} (N-bromosuccinimide) in the presence of peroxides .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Colorless to pale yellow liquid or solid, depending on purity.

  • Density: Estimated ~0.9–1.1 g/cm³ (typical for bromoalkanes) .

  • Solubility: Miscible in organic solvents (e.g., dichloromethane, ether); insoluble in water.

Thermal Properties

PropertyValue (Estimate)Basis
Boiling Point280–300°CSimilar bromoalkanes
Melting Point-20–0°CStructural analogs

Reactivity and Applications

Nucleophilic Substitution

The bromine atom serves as a leaving group, enabling reactions such as:

  • SN_N2 displacements: Formation of alcohols, amines, or thiols .

  • Cross-coupling reactions: Suzuki-Miyaura couplings to generate biaryl structures .

Industrial and Research Applications

ApplicationDescriptionSource
Organic SynthesisIntermediate for pharmaceuticals and agrochemicals
Material ScienceMonomer for polymers with tailored properties
Analytical ChemistryReference standard in chromatography

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator